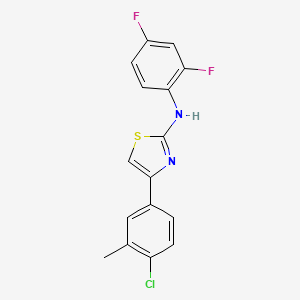
(2,4-Difluorophenyl)(4-(4-chloro-3-methylphenyl)(2,5-thiazolyl))amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluorophenyl)(4-(4-chloro-3-methylphenyl)(2,5-thiazolyl))amine, also known as DFTPT, is a novel compound of interest to many scientific researchers due to its interesting properties. It has been studied for a variety of applications, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition of Iron
A study by Kaya et al. (2016) used quantum chemical parameters and molecular dynamics simulations to predict the corrosion inhibition performances of various thiazole derivatives, including those similar to (2,4-Difluorophenyl)(4-(4-chloro-3-methylphenyl)(2,5-thiazolyl))amine, against iron metal corrosion (Kaya et al., 2016).
Antifungal and Plant-Growth-Regulatory Activities
Liu et al. (2011) synthesized new thiazol-2-amine derivatives containing the 2,4-difluorophenyl unit and 1H-1,2,4-triazole moiety, exploring their antifungal and plant-growth-regulatory activities (Liu, Dai, & Fang, 2011).
Antibacterial Activity
The work of Uwabagira et al. (2018) involved synthesizing a new compound, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, and testing its in vitro antibacterial activity against various bacteria (Uwabagira, Sarojini, & Poojary, 2018).
Antimicrobial Activities of Triazole Derivatives
Bektaş et al. (2007) synthesized novel triazole derivatives and screened them for antimicrobial activities, which can be relevant for the study of similar thiazolyl compounds (Bektaş et al., 2007).
Electronic Structure Investigation
Özdemir et al. (2009) conducted an experimental and theoretical investigation of the molecular and electronic structure of a thiazol-2-amine derivative, providing insight into the electronic properties of such compounds (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).
Organic Light-Emitting Devices
Li et al. (2012) synthesized novel 2,4-difluorophenyl-functionalized arylamines and tested them in organic light-emitting devices, demonstrating their potential in electronic applications (Li et al., 2012).
Synthesis and Antimicrobial Activities of Mannich Base Derivatives
Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and evaluated their antimicrobial activities (Sah, Bidawat, Seth, & Gharu, 2014).
Eigenschaften
IUPAC Name |
4-(4-chloro-3-methylphenyl)-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2N2S/c1-9-6-10(2-4-12(9)17)15-8-22-16(21-15)20-14-5-3-11(18)7-13(14)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLKRESMIRUEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

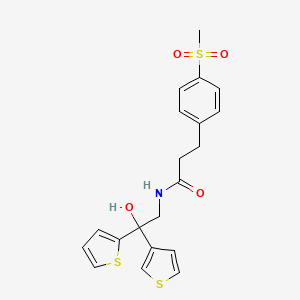
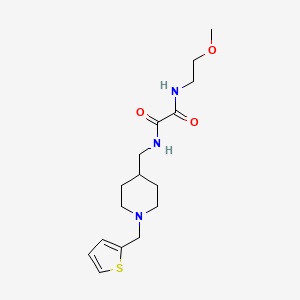
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2469762.png)



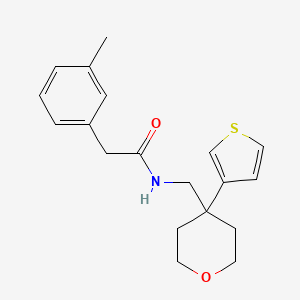
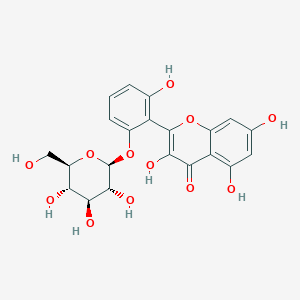
![methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B2469772.png)

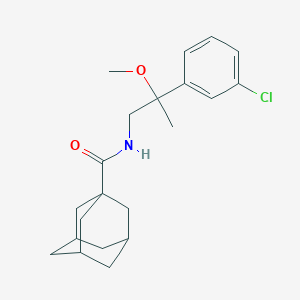
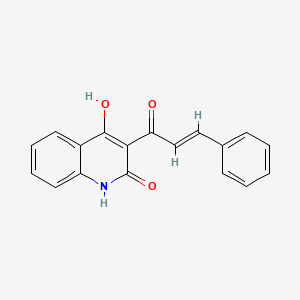
![tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2469779.png)
![N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2469781.png)